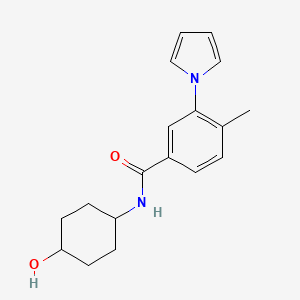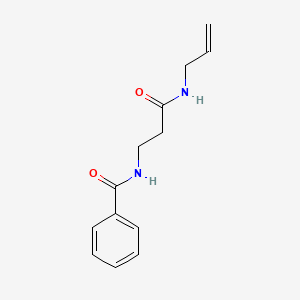
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as MQM, is a chemical compound that has been widely studied for its various scientific research applications. MQM is a synthetic compound that was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The exact mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain, as well as the activity of certain receptors in the brain that are involved in pain perception.
Biochemical and Physiological Effects:
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has been found to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties, as well as analgesic and anti-cancer effects. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has also been found to have a neuroprotective effect, meaning it may help protect the brain from damage caused by various factors such as oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone. One area of interest is its potential as a cancer treatment, as it has been found to have anti-cancer effects in various studies. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties. Additionally, further research could be done to better understand the exact mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone and its potential applications in various fields of medicine and science.
Métodos De Síntesis
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-acetyl-1-methylpyrrole with 2-aminoacetophenone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone.
Aplicaciones Científicas De Investigación
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has been used in various scientific research applications, including studies on the central nervous system, cancer, and inflammation. In one study, (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone was found to have a significant inhibitory effect on the growth of cancer cells, suggesting its potential as a cancer treatment. In another study, (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone was found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-8-14-13(11-12)5-3-10-18(14)16(19)15-6-4-9-17(15)2/h4,6-9,11H,3,5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKCNAONVDTGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)



![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)
![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)

![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)
